MMP‑1 Inhibition: 3‑Trifluoromethylphenylsulfonyl Moiety Drives Low-Nanomolar Affinity
Hydroxamate-based MMP inhibitors bearing the 3‑trifluoromethylphenylsulfonyl P1′ group exhibit MMP‑1 Kᵢ values of 3–5 nM, ranking among the most potent short‑pocket MMP‑1 binders identified in the series [1]. By comparison, inhibitors incorporating bulkier 1‑ or 2‑naphthyl, substituted‑naphthyl, or quinolin‑8‑yl P1′ moieties demonstrated markedly reduced MMP and collagenase inhibition, and congeners with less electron‑withdrawing arylsulfonyl groups showed weaker affinity for MMP‑1 [1]. The 4‑iodo substituent on the target compound is not part of this specific pharmacophore model but provides an orthogonal diversification handle absent in the reference hydroxamates.
| Evidence Dimension | MMP‑1 inhibitory potency (Kᵢ) |
|---|---|
| Target Compound Data | Kᵢ = 3–5 nM (reported for hydroxamates incorporating the 3‑trifluoromethylphenylsulfonyl P1′ moiety; potency attributed to this sulfonamide group) |
| Comparator Or Baseline | 1‑/2‑naphthyl or quinolin‑8‑yl P1′ analogs: substantially weaker MMP‑1/ChC inhibition. Pentafluorophenylsulfonyl P1′: equipotent (Kᵢ = 3–5 nM) but lacks iodine‑based synthetic utility. |
| Quantified Difference | 3‑trifluoromethylphenylsulfonyl P1′ yields MMP‑1 Kᵢ ≈ 3–5 nM; naphthyl/quinolinyl P1′ analogs show significantly reduced potency (no nanomolar Kᵢ reported in this series). |
| Conditions | Recombinant human MMP‑1; hydroxamate scaffold with N‑4‑nitrobenzylglycine P2′ anchor; J. Med. Chem. 2000. |
Why This Matters
Selecting a compound whose core sulfonamide motif is validated for low‑nanomolar MMP‑1 engagement enables structure‑based design of selective protease probes or anti‑inflammatory leads.
- [1] Scilit. (2000). Protease Inhibitors: Synthesis of Potent Bacterial Collagenase and Matrix Metalloproteinase Inhibitors Incorporating N‑4‑Nitrobenzylsulfonylglycine Hydroxamate Moieties. J. Med. Chem. (ACS). Abstract. Available at: https://www.scilit.net/publications/2796e7f709aad6ba92b2d5843a16d77c View Source
